N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule featuring a pyrazolopyrimidine core, an azepane ring, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic synthesis techniques:
Formation of the Pyrazolopyrimidine Core: : This step includes the cyclization of appropriate starting materials to form the pyrazolopyrimidine structure under controlled conditions, often using solvents like DMF (dimethylformamide) and catalysts like Pd/C (palladium on carbon).
Incorporation of the Azepane Ring: : Introducing the azepane ring involves nucleophilic substitution or cycloaddition reactions, frequently facilitated by bases like NaH (sodium hydride) in polar aprotic solvents.
Attachment of the Benzamide Moiety: : This final step includes the acylation of the amine group with 3,5-dimethylbenzoyl chloride, commonly carried out in the presence of a base such as triethylamine to neutralize the formed hydrochloric acid.
Industrial Production Methods
Industrial production may utilize optimized versions of the above synthetic routes. Reaction scalability, cost-effectiveness, and safety are crucial considerations. Often, continuous flow reactors and automated synthesis platforms are employed for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the azepane ring under strong oxidizing conditions.
Reduction: : It is reducible at the benzamide moiety to potentially yield an amine derivative.
Substitution: : Nucleophilic substitutions at the pyrazolopyrimidine core or the azepane ring are possible with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Sodium methoxide (NaOMe) in methanol for methanolysis reactions.
Major Products Formed
Oxidation: : Cleavage products with smaller molecular fragments.
Reduction: : Amine derivatives.
Substitution: : Substituted pyrazolopyrimidine derivatives with new functional groups attached.
Scientific Research Applications
Chemistry
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide serves as a building block for synthesizing novel heterocyclic compounds, due to its functional group versatility and stability.
Biology
The compound is explored for its potential as a bioactive molecule, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its interaction with biological targets is under active investigation.
Medicine
In pharmaceutical research, the compound shows promise in drug development due to its ability to interact with specific molecular targets, influencing pathways involved in disease states.
Industry
Its structural features make it a candidate for material science applications, including the development of functional materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the action of certain kinases involved in cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Similar structure with a piperidine ring instead of an azepane.
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Contains a morpholine ring.
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Features a pyrrolidine ring.
Uniqueness
The presence of an azepane ring in N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide distinguishes it from similar compounds, potentially leading to unique biological activities and improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-16-11-17(2)13-18(12-16)22(29)23-7-10-28-21-19(14-26-28)20(24-15-25-21)27-8-5-3-4-6-9-27/h11-15H,3-10H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFPFBBZGTIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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